molecular formula C21H25N3O4 B5695630 3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide

3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide

Cat. No. B5695630
M. Wt: 383.4 g/mol
InChI Key: DETDIZGZJPYUDH-HZHRSRAPSA-N
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Description

3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide, commonly known as BPHA, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of BPHA is not fully understood, but it is believed to involve the inhibition of certain enzymes, leading to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
BPHA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the inhibition of certain enzymes. Additionally, BPHA has been shown to have low toxicity, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of BPHA for lab experiments is its low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on BPHA, including further studies on its mechanism of action, the development of new cancer treatments based on its ability to induce apoptosis in cancer cells, and the development of new antibiotics based on its ability to inhibit bacterial and fungal growth. Additionally, further studies are needed to determine the optimal dosage and administration of BPHA for its potential use in various applications.
Conclusion
In conclusion, BPHA is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its low toxicity, potential for inducing apoptosis in cancer cells, and ability to inhibit bacterial and fungal growth make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine its optimal use in various applications.

Synthesis Methods

The synthesis of BPHA involves the reaction of 2-(benzyloxy)benzaldehyde and hydrazine hydrate, followed by the addition of 3-methoxypropylamine and then the condensation with 3-oxopentanedioic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

BPHA has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, BPHA has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy. In antimicrobial activity, BPHA has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In enzyme inhibition, BPHA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.

properties

IUPAC Name

N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-13-7-12-22-20(25)14-21(26)24-23-15-18-10-5-6-11-19(18)28-16-17-8-3-2-4-9-17/h2-6,8-11,15H,7,12-14,16H2,1H3,(H,22,25)(H,24,26)/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETDIZGZJPYUDH-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)CC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide

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